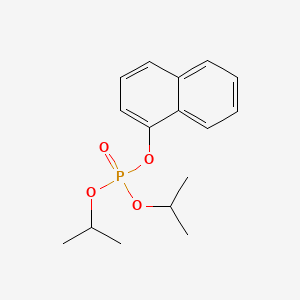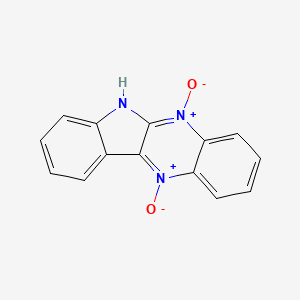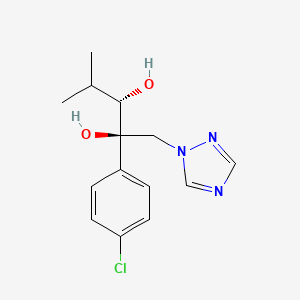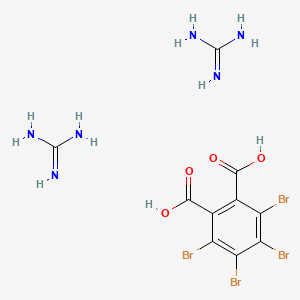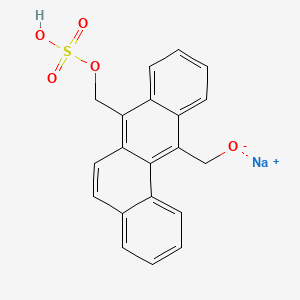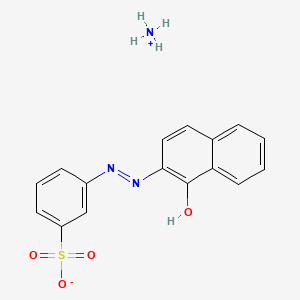
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. It is commonly used as a dye and a pH indicator due to its ability to change color in response to pH variations. The compound has the molecular formula C16H15N3O4S and a molar mass of 345.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 1-hydroxy-2-naphthalene to form the azo compound.
The reaction conditions usually involve maintaining a low temperature (0-5°C) during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove impurities.
化学反応の分析
Types of Reactions
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline and naphthol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline and naphthol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Utilized in the textile industry for dyeing fabrics and in the manufacture of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to undergo reversible color changes in response to pH variations. This property is due to the presence of the azo group, which can exist in different tautomeric forms depending on the pH of the environment. The molecular targets and pathways involved include interactions with hydrogen ions and changes in the electronic structure of the compound.
類似化合物との比較
Ammonium 3-((1-hydroxy-2-naphthyl)azo)benzenesulphonate can be compared with other azo dyes such as:
Methyl Orange: Another pH indicator with a similar azo structure but different color change range.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in lipid staining.
The uniqueness of this compound lies in its specific color change properties and its applications in both analytical and industrial contexts.
特性
CAS番号 |
83006-61-5 |
|---|---|
分子式 |
C16H15N3O4S |
分子量 |
345.4 g/mol |
IUPAC名 |
azanium;3-[(1-hydroxynaphthalen-2-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12N2O4S.H3N/c19-16-14-7-2-1-4-11(14)8-9-15(16)18-17-12-5-3-6-13(10-12)23(20,21)22;/h1-10,19H,(H,20,21,22);1H3 |
InChIキー |
CCAGIYLSVRBTBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


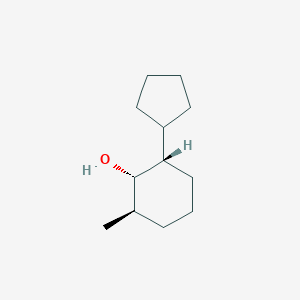

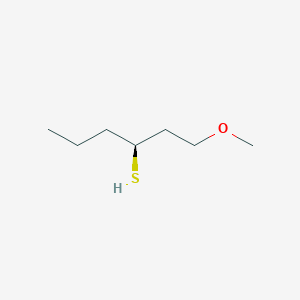
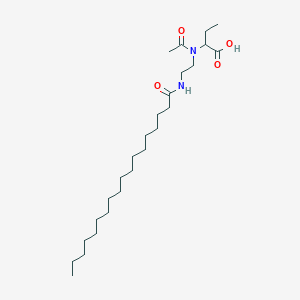


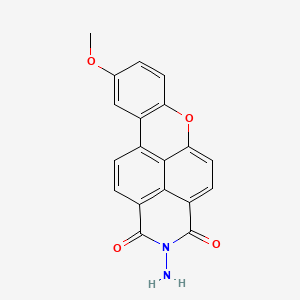
![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)
